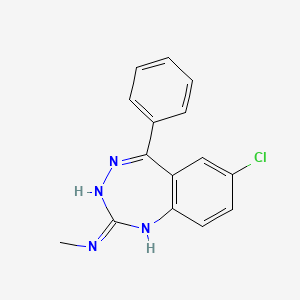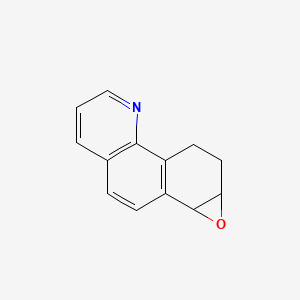
Butanoic acid, 3-(benzoylamino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-(benzoylamino)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylamino group attached to the butanoic acid backbone, with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(benzoylamino)-, methyl ester can be achieved through a series of organic reactions. One common method involves the Fischer esterification process, where butanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-(benzoylamino)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzoylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can react with the benzoylamino group under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 3-(benzoylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-(benzoylamino)-, methyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in further biochemical reactions. The benzoylamino group can interact with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, methyl ester:
3-Aminobutanoic acid methyl ester: This compound contains an amino group instead of the benzoylamino group.
Uniqueness
Butanoic acid, 3-(benzoylamino)-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.
Propriétés
| 112979-39-2 | |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 3-benzamidobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(8-11(14)16-2)13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |
Clé InChI |
SUNYLXIDXRRXFI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










